molecular formula C24H31N3O B2761532 N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 921894-86-2

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide

Cat. No. B2761532
CAS RN: 921894-86-2
M. Wt: 377.532
InChI Key: FJAHARSEJTZAPY-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide, also known as MIP, is a synthetic compound that belongs to the class of phenethylamines. MIP has been studied extensively for its potential therapeutic applications and has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis and Structural Analysis

Research on derivatives of indoline and pyrrolidine, such as N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide, often focuses on the synthesis of novel compounds with potential pharmacological activities. For example, the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological interest has been explored through reactions involving acyl chlorides and pyrrole compounds as N-acylating agents, showcasing a method to create structurally diverse molecules with potential for further biological evaluation (Bijev, Prodanova, & Nankov, 2003).

Biological Activities and Pharmacological Potential

Compounds related to N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide have been evaluated for their anti-inflammatory, anticancer, and antibacterial activities. For instance, derivatives synthesized from ibuprofen analogs and condensed with pyrrolidine have shown potent anti-inflammatory activity, highlighting the therapeutic potential of these compounds in managing inflammation (Rajasekaran, Sivakumar, & Jayakar, 1999). Additionally, novel substituted 1-iminoisoindoline derivatives have been synthesized and demonstrated antiproliferative activity, especially against HepG2 cell lines, indicating their potential use in cancer therapy (Sović et al., 2011).

Chemical Interactions and Mechanisms

Studies also delve into the mechanisms and interactions of compounds with biological targets. The molecular interaction of an antagonist related to N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide with the CB1 cannabinoid receptor has been analyzed, providing insights into the conformational dynamics and binding affinities that underpin its antagonistic activity on the receptor, which could inform the development of therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Organocatalytic Synthesis and Dye Applications

Furthermore, research on organocatalytic synthesis presents methods for creating spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. These derivatives exhibit significant biological activities, demonstrating the utility of such compounds in medicinal chemistry and drug discovery efforts (Chen et al., 2009). Additionally, the synthesis of merocyanine dyes from compounds involving pyrrolidine highlights their application in developing bactericidal agents, indicating the versatility of these compounds beyond pharmacological applications (Abdel-Rahman & Khalil, 1978).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-26-16-13-21-17-20(10-11-22(21)26)23(27-14-5-6-15-27)18-25-24(28)12-9-19-7-3-2-4-8-19/h2-4,7-8,10-11,17,23H,5-6,9,12-16,18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAHARSEJTZAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide

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